![molecular formula C8H5BrClN B2738118 2-(2-Bromo-6-chlorophenyl)acetonitrile CAS No. 76574-39-5](/img/structure/B2738118.png)
2-(2-Bromo-6-chlorophenyl)acetonitrile
Overview
Description
2-(2-Bromo-6-chlorophenyl)acetonitrile is a chemical compound with the CAS Number: 76574-39-5 . It has a molecular weight of 230.49 and its linear formula is C8H5BrClN .
Molecular Structure Analysis
The InChI code for 2-(2-Bromo-6-chlorophenyl)acetonitrile is InChI=1S/C8H5BrClN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
2-(2-Bromo-6-chlorophenyl)acetonitrile is a solid at room temperature . The compound’s water solubility is 0.0849 mg/ml , indicating it is soluble . It has a lipophilicity Log Po/w (iLOGP) of 2.05 , suggesting it has moderate lipophilicity.Scientific Research Applications
Organic Synthesis and Cyanomethylation
Acetonitrile is commonly used as an organic solvent and can serve as an important intermediate in organic synthesis. The conversion reactions of acetonitrile as a building block have become an attractive field in organic chemistry. Specifically, in the realm of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds . Researchers have explored various synthetic methods to incorporate acetonitrile into complex molecules.
Clopidogrel Synthesis
2-(2-Bromo-6-chlorophenyl)acetonitrile has been employed in the synthesis of clopidogrel, a platelet aggregation inhibitor. This application highlights its role in pharmaceutical research and drug development .
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEAMGRPGIYUKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-chlorophenyl)acetonitrile |
Synthesis routes and methods
Procedure details
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